molecular formula C15H11ClN2S2 B4630142 4-(allylthio)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine

4-(allylthio)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine

Cat. No. B4630142
M. Wt: 318.8 g/mol
InChI Key: MWQVGUKDNPLCPX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidine derivatives, including compounds similar to 4-(allylthio)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine, often involves multistep procedures starting from 2-aminothiophene derivatives. For instance, a protocol described for synthesizing related compounds includes cyclization reactions, chlorination, and nucleophilic substitution, under conditions that provide advantages such as mild reaction conditions, simple purification, and good yields (Yang et al., 2014). Microwave-assisted synthesis has also been employed for efficient transformation to thieno[2,3-d]pyrimidin-4-one derivatives (Hesse, Perspicace, & Kirsch, 2007).

Molecular Structure Analysis

The molecular structure of thieno[2,3-d]pyrimidine derivatives is characterized by X-ray diffraction analysis, revealing that these molecules generally assume a planar conformation except for certain substituents, such as fluorine atoms. The planar structure is conducive to π-π stacking interactions, which could influence the compound's reactivity and binding properties (Yang et al., 2014).

Chemical Reactions and Properties

Thieno[2,3-d]pyrimidine derivatives undergo various chemical reactions, including nucleophilic substitutions that allow for the introduction of different functional groups, enhancing the chemical diversity and potential utility of these compounds. For example, fluorinated derivatives have been synthesized through nucleophilic substitution reactions of chloro derivatives with thiols (Hu, 2014).

Scientific Research Applications

Synthesis and Biological Activity

4-(allylthio)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine derivatives are synthesized and investigated for their biological activities. One study presented a series of 6-substituted thieno[2,3-d]pyrimidine antifolate inhibitors aimed at purine biosynthesis with a selective affinity for high-affinity folate receptors over other cellular entry pathways. These compounds exhibited potent growth inhibitory effects on tumor cells expressing folate receptors, highlighting a unique mechanism of antitumor activity distinct from other known antifolates (Deng et al., 2009).

Chemical Synthesis and Applications

The facile synthesis of 4-(phenylamino)thieno[3,2-d]pyrimidine derivatives using 3-aminothiophene-2-carboxamide has been reported, showing the versatility of thieno[2,3-d]pyrimidine compounds in chemical synthesis. These derivatives have been found to possess significant medicinal and biological activities, indicating their potential in various therapeutic applications (Song, 2007).

Antimicrobial and Anti-inflammatory Properties

New series of thienopyrimidine derivatives have been synthesized and tested for their antimicrobial and anti-inflammatory properties. The addition of various groups to the thieno[2,3-d]pyrimidine heterocyclic ring enhances its bioactivity, showing remarkable activity against fungi, bacteria, and inflammation (Tolba et al., 2018).

Structural and Spectroscopic Studies

The synthesis, structural characterization, and biological studies of novel thieno[2,3-d]pyrimidines highlight their potential in drug discovery. These studies include crystal structure analysis and evaluation of their biological activities, providing insights into their applicability in medicinal chemistry (Al-Taisan et al., 2010).

Anticancer Activities

Research into the synthesis and anticancer activity of novel fused pyridine ring systems, including thieno[2,3-d]pyrimidines, has shown that these compounds exhibit potent to moderate growth inhibitory activity against various cancer cell lines, indicating their potential as anticancer agents (Elansary et al., 2012).

properties

IUPAC Name

5-(4-chlorophenyl)-4-prop-2-enylsulfanylthieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2S2/c1-2-7-19-14-13-12(8-20-15(13)18-9-17-14)10-3-5-11(16)6-4-10/h2-6,8-9H,1,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWQVGUKDNPLCPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCSC1=NC=NC2=C1C(=CS2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Chlorophenyl)-4-prop-2-enylsulfanylthieno[2,3-d]pyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(allylthio)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine
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4-(allylthio)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine
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4-(allylthio)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine
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4-(allylthio)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine
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4-(allylthio)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine
Reactant of Route 6
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